4-(2-methoxypropoxy)aniline
Description
4-(2-Methoxypropoxy)aniline is an aromatic amine derivative featuring an aniline group (NH₂) substituted at the para position with a 2-methoxypropoxy chain. This substituent consists of a propyl ether backbone with a methoxy (-OCH₃) group attached to the central carbon of the propoxy chain. The compound is structurally characterized by its electron-donating alkoxy and methoxy groups, which influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
1565307-96-1 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(2-methoxypropoxy)aniline |
InChI |
InChI=1S/C10H15NO2/c1-8(12-2)7-13-10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3 |
InChI Key |
PLZBPYUMDLSTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxypropoxy)aniline typically involves the reaction of 4-nitroaniline with 2-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is reduced to an amino group, and the bromide is replaced by the 2-methoxypropoxy group .
Industrial Production Methods
In an industrial setting, the production of 4-(2-methoxypropoxy)aniline can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxypropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-(2-methoxypropoxy)aniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-methoxypropoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(2-methoxypropoxy)aniline with structurally related aniline derivatives, emphasizing substituent effects, synthesis, and applications.
Key Comparative Insights:
Substituent Effects on Reactivity :
- The propargyloxy group in 4-(prop-2-ynyloxy)aniline introduces alkyne reactivity, enabling click chemistry, whereas the 2-methoxypropoxy group in the target compound offers steric bulk and moderate polarity.
- Methoxy groups (e.g., in ) enhance electron density on the aromatic ring, activating it toward electrophilic substitution.
Synthetic Approaches :
- Palladium-catalyzed coupling (e.g., ) is common for aryl ethers, suggesting applicability to 4-(2-methoxypropoxy)aniline. Yields (~78% in ) depend on substituent steric hindrance and catalyst efficiency.
Physical Properties :
- Hydrophobicity : Bulky alkyl/aryl substituents (e.g., ) reduce water solubility compared to shorter alkoxy chains.
- Crystallinity : Hydrogen-bonding capacity (e.g., C–H⋯O in ) influences melting points and stability.
Applications: Pharmaceuticals: Complex amines like Despropionyl 4-Methoxyfentanyl highlight the role of substituents in bioactivity. Materials Science: Phenoxy-aniline derivatives (e.g., ) are valued for their structural predictability in crystal engineering.
Biological Activity
4-(2-methoxypropoxy)aniline is an organic compound that has garnered attention for its diverse biological activities, including antibacterial, antifungal, and herbicidal properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
4-(2-methoxypropoxy)aniline has the following chemical properties:
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight: 181.23 g/mol
- Melting Point: -26°C
- Boiling Point: 282°C
- Log P Value: 2.23 (moderately lipophilic)
- Density: 1.036 g/cm³
The presence of the 2-methoxypropoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.
Antibacterial Activity
Research has demonstrated that 4-(2-methoxypropoxy)aniline exhibits significant antibacterial properties against several bacterial strains, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to bacterial cell death.
Antifungal Activity
In addition to its antibacterial effects, this compound shows antifungal activity against species such as:
- Candida albicans
The antifungal mechanism is believed to involve the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.
Herbicidal Properties
4-(2-methoxypropoxy)aniline has also been evaluated for its herbicidal potential. It demonstrates effectiveness against various plant species, including:
- Common lambsquarters
- Giant foxtail
- Velvetleaf
The herbicidal action likely results from interference with plant growth regulators or photosynthesis pathways.
The biological activity of 4-(2-methoxypropoxy)aniline is attributed to its ability to interact with specific molecular targets within microbial cells. The compound can form both covalent and non-covalent bonds with these targets, influencing their activity and function. Key pathways affected include:
- Signal transduction
- Metabolic processes
- Gene expression regulation.
Toxicity and Safety Profile
Toxicity studies indicate that 4-(2-methoxypropoxy)aniline has low acute toxicity, with no significant adverse effects observed at doses up to 5000 mg/kg in rat models. However, long-term exposure may lead to cumulative toxic effects, particularly affecting liver and kidney functions.
Applications in Scientific Research
Given its diverse biological activities, 4-(2-methoxypropoxy)aniline is utilized in various scientific applications:
- Synthesis of Pharmaceuticals: It serves as a precursor for developing new drugs.
- Agricultural Chemicals: The compound is explored as a potential herbicide and pesticide.
- Organic Synthesis: It is used as a reagent in producing dyes and rubber antioxidants.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Methoxyaniline | Lacks the propoxy group | Antibacterial |
| 4-Ethoxyaniline | Ethoxy group instead | Antifungal |
| 4-(2-Ethoxyethoxy)aniline | Ethoxyethoxy group | Limited studies on biological activity |
The unique structure of 4-(2-methoxypropoxy)aniline contributes to its distinct biological activities compared to similar compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of 4-(2-methoxypropoxy)aniline against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
- Herbicidal Activity Assessment : In field trials, the compound demonstrated over 80% efficacy in controlling common lambsquarters when applied at a concentration of 100 g/ha.
- Toxicological Evaluation : Long-term studies revealed no significant adverse effects at low doses; however, higher concentrations led to liver enzyme alterations in animal models, suggesting careful dosage consideration in applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
